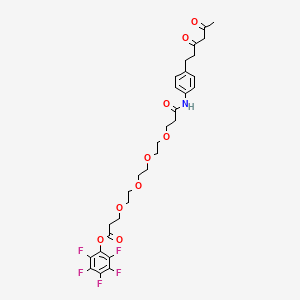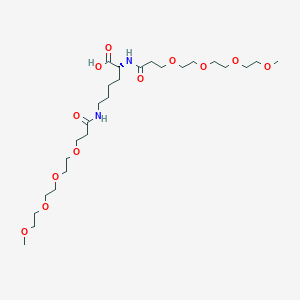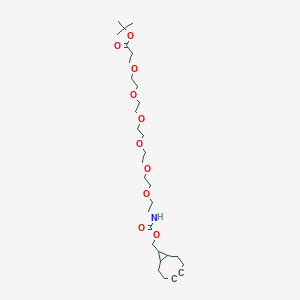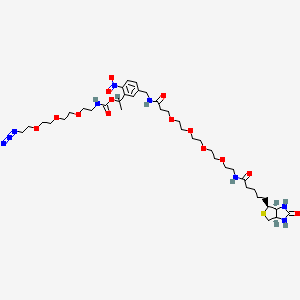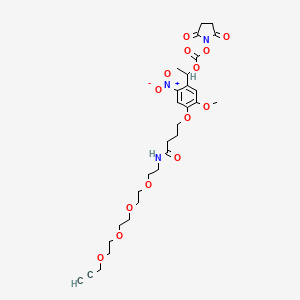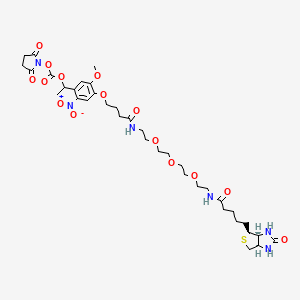
PC Biotin-PEG3-NHS ester
Übersicht
Beschreibung
PC Biotin-PEG3-NHS ester is a unique amine-reactive, photocleavable biotin reagent. It contains a biotin moiety linked to the amine-reactive N-hydroxysuccinimidyl mixed carbonate through a spacer arm containing a photocleavable moiety. This compound allows for reagent-free release of captured biomolecules from streptavidin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PC Biotin-PEG3-NHS ester involves the reaction of biotin with N-hydroxysuccinimidyl mixed carbonate. The reaction typically occurs under mild conditions, with the biotin moiety being linked to the amine-reactive N-hydroxysuccinimidyl mixed carbonate through a spacer arm containing a photocleavable moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is typically stored at -20°C to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
PC Biotin-PEG3-NHS ester primarily undergoes substitution reactions. The N-hydroxysuccinimidyl portion of the compound reacts specifically with primary amine groups on the target molecules to form a carbamate linkage .
Common Reagents and Conditions
The common reagents used in these reactions include primary amines and mild bases. The reactions typically occur under mild conditions, with the captured biomolecules being efficiently photoreleased using a near-UV, low-intensity lamp (e.g., 365 nm lamp at 1-5 mW/cm²) .
Major Products Formed
The major products formed from these reactions are biotinylated molecules, which can be efficiently photoreleased from streptavidin .
Wissenschaftliche Forschungsanwendungen
PC Biotin-PEG3-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking reagent in click chemistry.
Biology: Employed in the biotinylation of proteins and other biomolecules for various assays.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of biotinylated products for research and development purposes.
Wirkmechanismus
The mechanism of action of PC Biotin-PEG3-NHS ester involves the specific reaction of the N-hydroxysuccinimidyl portion with primary amine groups on target molecules to form a carbamate linkage. The captured biomolecules can then be efficiently photoreleased using a near-UV, low-intensity lamp . This reagent allows for reagent-free release of the captured biomolecules from streptavidin .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotin-PEG3-NHS ester: Similar in structure but lacks the photocleavable moiety.
Biotin-PEG4-NHS ester: Contains an additional ethylene glycol unit in the spacer arm.
Biotin-PEG2-NHS ester: Contains one less ethylene glycol unit in the spacer arm.
Uniqueness
PC Biotin-PEG3-NHS ester is unique due to its photocleavable moiety, which allows for the reagent-free release of captured biomolecules from streptavidin . This feature makes it particularly useful in applications where the release of biomolecules without additional reagents is desired .
Eigenschaften
IUPAC Name |
1-[4-[4-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52N6O15S/c1-23(56-36(48)57-41-32(45)9-10-33(41)46)24-20-27(51-2)28(21-26(24)42(49)50)55-13-5-8-31(44)38-12-15-53-17-19-54-18-16-52-14-11-37-30(43)7-4-3-6-29-34-25(22-58-29)39-35(47)40-34/h20-21,23,25,29,34H,3-19,22H2,1-2H3,(H,37,43)(H,38,44)(H2,39,40,47)/t23?,25-,29-,34-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAMRLAFOFNACR-VTJXTUSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)ON4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)OC)OC(=O)ON4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52N6O15S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
840.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



